(3E)-4-(4-nitrophenyl)but-3-en-2-one
Description
(3E)-4-(4-Nitrophenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system and a strongly electron-withdrawing 4-nitrophenyl substituent. Its structure enables significant nonlinear optical (NLO) properties, making it a candidate for optoelectronic applications. Studies using Z-Scan techniques with a Nd:YAG laser (532 nm) revealed its third-order nonlinear susceptibility (Reχ₃) in the range of 7.1311×10⁻¹³ to 3.1857×10⁻¹³ esu, with concentration-dependent linear behavior . The nitro group enhances thermal stability and polarizability under laser excitation, contributing to its superior NLO performance compared to analogs .
Properties
CAS No. |
30625-98-0 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3E)-4-(4-nitrophenyl)but-3-en-2-one can be synthesized through various methods. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(4-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 4-(4-nitrophenyl)butanoic acid.
Reduction: 4-(4-aminophenyl)but-3-en-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-4-(4-nitrophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-4-(4-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Electronic and Spectral Characteristics
Key Insight: The nitro group reduces the HOMO-LUMO gap compared to the dimethylamino analog, leading to a redshifted absorption (323 nm vs. 375 nm) and enhanced NLO response .
Nonlinear Optical (NLO) Performance
Table 2: Third-Order Nonlinear Susceptibility (Reχ₃)
Key Findings :
- The nitro derivative exhibits ~2× higher Reχ₃ than the dimethylamino analog due to stronger electron withdrawal, which enhances molecular polarizability .
- Linearity with concentration is critical for optoelectronic device design. The nitro compound’s superior linearity suggests predictable performance at varying concentrations .
Thermal and Stability Considerations
The nitro group improves thermal stability under laser irradiation compared to dimethylamino and phenyl analogs. At higher concentrations, increased particle density in the nitro derivative enhances thermal stirring, amplifying nonlinear effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
